molecular formula C12H5Cl3O B13419025 2,3,6-Trichlorodibenzofuran CAS No. 57117-33-6

2,3,6-Trichlorodibenzofuran

Cat. No.: B13419025
CAS No.: 57117-33-6
M. Wt: 271.5 g/mol
InChI Key: CPMGJTLNRBIKQM-UHFFFAOYSA-N
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Description

2,3,6-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their environmental persistence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C . Another method involves the use of specific reagents and catalysts in controlled laboratory settings to achieve the desired chlorination on the dibenzofuran structure.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced as an unintended byproduct during the manufacturing of other chlorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2,3,6-Trichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. The activation of these genes can result in the production of enzymes that metabolize and detoxify the compound, but it can also lead to toxic effects such as disruption of cellular processes and potential carcinogenicity .

Comparison with Similar Compounds

  • 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
  • 1,2,3,4-Tetrachlorodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

Comparison: 2,3,6-Trichlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile. Compared to other similar compounds, it may exhibit different binding affinities to the aryl hydrocarbon receptor and varying degrees of toxicity .

Properties

IUPAC Name

2,3,6-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-8-3-1-2-6-7-4-9(14)10(15)5-11(7)16-12(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGJTLNRBIKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205750
Record name 2,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-33-6
Record name 2,3,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Y01B669Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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